molecular formula HNaO B052538 Sodium deuteroxide CAS No. 14014-06-3

Sodium deuteroxide

Cat. No.: B052538
CAS No.: 14014-06-3
M. Wt: 41.003 g/mol
InChI Key: HEMHJVSKTPXQMS-DYCDLGHISA-M
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Description

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD or NaO₂H. It is an isotopologue of sodium hydroxide, where the hydrogen atom is replaced by deuterium, a heavier isotope of hydrogen. This compound appears as a white solid and is highly soluble in water . This compound is primarily used as a strong base and a source of deuterium in various chemical reactions .

Mechanism of Action

Target of Action

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD . It is an isotopologue of sodium hydroxide . The primary targets of this compound are other compounds that require a strong base or a deuterium source .

Mode of Action

This compound acts as a strong base and a deuterium source in the production of other deuterated compounds . For example, it reacts with chloral hydrate to produce deuterated chloroform , and with N-nitrosodimethylamine to yield its deuterated analog . This compound is an ionic compound, consisting of sodium cations (Na+) and deuteroxide anions (−OD) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the production of other deuterated compounds . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . The deuteration effect can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Pharmacokinetics

Pharmacokinetic research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems, as well as the biochemical or molecular interactions between the drug and the human body . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and altering the rate of metabolism to afford greater tolerability .

Result of Action

The result of this compound’s action is the production of other deuterated compounds . For example, it can react with chloral hydrate to give deuterated chloroform , and with N-nitrosodimethylamine to give the deuterated analog of that compound . These deuterated compounds can then be used in various applications, such as NMR spectroscopy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the deuteration effect can be affected by the properties of the solvent, particularly in relation to the structure of water around biological macromolecules . Additionally, safety precautions must be taken when handling this compound, as it can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium deuteroxide can be synthesized by reacting sodium metal with deuterium oxide (D₂O). The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction can be represented as follows:

2Na+2D2O2NaOD+D22Na + 2D₂O → 2NaOD + D₂ 2Na+2D2​O→2NaOD+D2​

This reaction is exothermic and should be conducted with proper cooling to control the temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the electrolysis of deuterium oxide. This method involves passing an electric current through deuterium oxide, resulting in the formation of this compound and deuterium gas. The process is efficient and allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium deuteroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Sodium Hydroxide (NaOH): The non-deuterated analog of sodium deuteroxide. It is widely used as a strong base in various chemical reactions.

    Potassium Deuteroxide (KOD): Similar to this compound but contains potassium instead of sodium.

Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly valuable in isotopic labeling and NMR spectroscopy. The heavier isotope can provide insights into reaction mechanisms and molecular structures that are not possible with non-deuterated compounds .

Biological Activity

Sodium deuteroxide (NaOD) is an alkali metal hydroxide that is a deuterated form of sodium hydroxide. It has gained attention in various scientific fields, particularly in organic synthesis and biological research due to its unique isotopic properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is characterized by its strong basicity and ability to deprotonate compounds. The presence of deuterium (D) instead of hydrogen (H) can influence reaction kinetics and mechanisms, making it a valuable tool in studying reaction pathways and biological processes.

Biological Applications

  • Cellulose Modification : this compound has been employed to modify cellulose, enhancing its properties for various applications. Research indicates that treatment with this compound can lead to significant structural changes in cellulose, which may improve its reactivity and compatibility with other materials .
  • Isotope Effects in Enzymatic Reactions : The substitution of hydrogen with deuterium can alter the kinetics of enzymatic reactions. Studies have shown that this compound can be used to investigate enzyme mechanisms by providing insights into hydrogen transfer processes within biological systems. The kinetic isotope effect (KIE) observed in these reactions can reveal information about transition states and reaction pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit varying degrees of antimicrobial activity. Its alkaline nature allows it to disrupt cellular membranes and metabolic processes in microorganisms. However, detailed studies are required to quantify its effectiveness against specific bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • pH Alteration : As a strong base, this compound significantly increases the pH of solutions, which can affect cellular processes such as enzyme activity and membrane integrity.
  • Deuteration Effects : The incorporation of deuterium into biological molecules can alter their stability and reactivity, potentially leading to different biological outcomes compared to their non-deuterated counterparts.
  • Hydroxide Ion Activity : The hydroxide ions produced by this compound can react with various biomolecules, leading to hydrolysis or other chemical modifications that affect biological activity.

Case Study 1: Enzymatic Reaction Kinetics

In a study investigating the effect of this compound on enzyme kinetics, researchers found that the substitution of hydrogen with deuterium resulted in a measurable change in reaction rates for specific enzymes involved in metabolic pathways. The KIE observed indicated that the rate-limiting step involved hydrogen transfer, highlighting the utility of this compound in mechanistic studies .

Case Study 2: Cellulose Treatment

Another study focused on the treatment of cellulose with this compound, revealing significant changes in its crystallinity and reactivity. This modification enhanced the cellulose's ability to interact with other compounds, suggesting potential applications in biocomposite materials .

Research Findings Summary

Study FocusKey FindingsImplications
Enzymatic ReactionsAltered kinetics due to KIE when using NaODInsights into enzyme mechanisms
Cellulose ModificationIncreased reactivity and structural changesEnhanced material properties
Antimicrobial ActivityPotential disruption of microbial membranesNeed for further quantitative studies

Properties

InChI

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMHJVSKTPXQMS-DYCDLGHISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930715
Record name Sodium deuteroxide
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Molecular Weight

41.003 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Sodium deuteroxide
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CAS No.

14014-06-3
Record name Sodium hydroxide-d
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Record name Sodium deuteroxide
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Record name Sodium deuteroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium deuteroxide

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